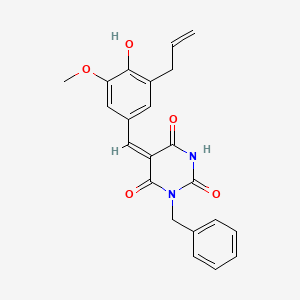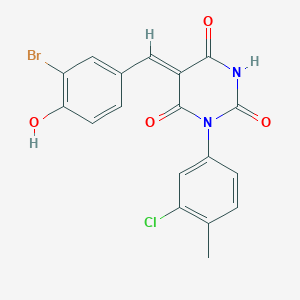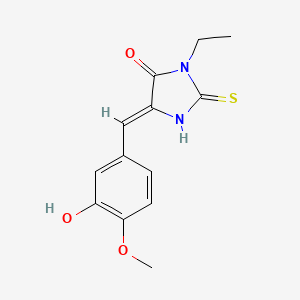![molecular formula C19H17FN2O2S B5915778 3-ethyl-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5915778.png)
3-ethyl-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone, also known as EFBIT, is a chemical compound that has gained attention in recent years due to its potential uses in scientific research. EFBIT is a thioxoimidazolidinone derivative that has been synthesized through a series of complex chemical reactions.
作用機序
The mechanism of action of 3-ethyl-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone is not yet fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the advantages of using 3-ethyl-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone in lab experiments is its high yield and purity. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
将来の方向性
There are several future directions for research on 3-ethyl-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone. One area of research could be to further investigate the mechanism of action of this compound and its potential uses in cancer therapy. Additionally, research could be conducted to explore the potential uses of this compound in the treatment of other diseases, such as inflammatory diseases. Finally, research could be conducted to develop more efficient synthesis methods for this compound and to explore its potential uses in other areas of scientific research.
合成法
The synthesis of 3-ethyl-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone involves several steps, including the reaction of 3-ethyl-4-imino-2-thioxoimidazolidinone with 3-fluorobenzyl bromide in the presence of a base. This reaction results in the formation of this compound. The yield of this reaction is typically high, and the purity of the resulting compound can be verified through various analytical techniques.
科学的研究の応用
3-ethyl-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone has been shown to have potential uses in scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of various cancer cell lines. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
(5Z)-3-ethyl-5-[[4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-2-22-18(23)17(21-19(22)25)11-13-6-8-16(9-7-13)24-12-14-4-3-5-15(20)10-14/h3-11H,2,12H2,1H3,(H,21,25)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENNSUSOJFKVLY-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)F)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)F)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-furylmethyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate](/img/structure/B5915698.png)
![4-bromo-N-{2-(4-chlorophenyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5915712.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915719.png)
![N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}-2-iodobenzamide](/img/structure/B5915726.png)
![5-{4-[(4-bromobenzyl)oxy]-3-chlorobenzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915737.png)
![4-iodo-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5915742.png)
![methyl 4-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5915747.png)
![{2-chloro-4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5915751.png)



![5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915770.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915771.png)
![5-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915786.png)